1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound is systematically named 1-[2,4-bis(difluoromethoxy)phenyl]ethan-1-one , reflecting its parent ketone structure and substituents. Breaking down the nomenclature:
- Ethan-1-one : Indicates a ketone group at position 1 of a two-carbon chain.
- 2,4-Bis(difluoromethoxy)phenyl : A phenyl ring substituted with two difluoromethoxy (-OC(F)₂) groups at positions 2 and 4.
Molecular Formula :
- C₁₀H₈F₄O₃ : Composed of 10 carbons, 8 hydrogens, 4 fluorines, and 3 oxygens.
- Molecular Weight : 252.16 g/mol.
- SMILES :
FC(Oc1ccc(c(c1)OC(F)F)C(=O)C)F.
Table 1: Elemental Composition and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈F₄O₃ | |
| Molecular Weight | 252.16 g/mol | |
| SMILES Code | FC(Oc1ccc(c(c1)OC(F)F)C(=O)C)F | |
| CAS Number | 210816-49-2 |
Crystallographic Structure and Conformational Analysis
While direct crystallographic data for this compound is unavailable, structural inferences are drawn from analogous acetophenone derivatives. Key features include:
- Planar Ketone Group : The carbonyl group (C=O) adopts a planar geometry, typical of ketones.
- Substituent Orientation : The 2,4-bis(difluoromethoxy)phenyl group likely adopts an s-trans conformation to minimize steric hindrance between bulky substituents, as observed in similar fluorinated acetophenones.
- Dipole Interactions : The electron-withdrawing difluoromethoxy groups (-OC(F)₂) may influence crystal packing through dipole-dipole interactions, favoring intermolecular alignment.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The NMR spectrum provides critical insights into electronic and spatial environments:
- ¹H NMR :
- ¹³C NMR :
Table 2: ¹H and ¹³C NMR Assignments
| Nucleus | Signal Type | Chemical Shift (δ) | Assignment |
|---|---|---|---|
| ¹H | Singlet | 2.5–2.7 ppm | Methyl (CH₃ adjacent to C=O) |
| ¹H | Multiplet | 6.8–7.2 ppm | Aromatic protons (H-3, H-5, H-6) |
| ¹³C | Singlet | 205–210 ppm | Carbonyl carbon (C=O) |
| ¹³C | Quartet | 115–135 ppm | Aromatic carbons (C-2, C-4) |
Infrared (IR) Absorption Profile Interpretation
Key IR bands confirm functional groups:
- C=O Stretch : Strong absorption at ~1700 cm⁻¹ (indicative of ketone).
- C-O-C (Difluoromethoxy) : Vibrations at ~1250–1300 cm⁻¹ (asymmetric stretching).
- Aromatic C-H Stretch : Peaks at ~3000–3100 cm⁻¹ (sp² C-H).
Table 3: IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | 1680–1720 | Strong |
| C-O-C (Difluoromethoxy) | 1250–1300 | Medium |
| Aromatic C-H | 3000–3100 | Weak |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry (MS) reveals fragmentation pathways:
Table 4: MS Fragmentation Pathways
| Fragment | m/z Value | Relative Abundance (%) |
|---|---|---|
| Molecular Ion (M⁺) | 252.16 | 100 |
| [M - OC(F)₂]⁺ | 166.00 | 30–40 |
| [M - C=O]⁺ | 140.00 | 20–30 |
Properties
IUPAC Name |
1-[2,4-bis(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-5(15)7-3-2-6(16-9(11)12)4-8(7)17-10(13)14/h2-4,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPIQACNLBOEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Difluoromethylation Using Bromo(difluoro)acetic Acid
The most efficient method involves a one-pot, two-step difluoromethylation of 2,4-dihydroxyacetophenone (1) using BrCF2CO2H as the difluorocarbene source.
Reaction Conditions
- Substrate : 2,4-Dihydroxyacetophenone (1.0 equiv)
- Reagent : BrCF2CO2H (3.0 equiv), K2CO3 (8.0 equiv)
- Solvent : DMF (4 mL/mmol)
- Temperature : Room temperature (25°C)
- Time : 24 hours
Procedure
- Deprotonation : K2CO3 deprotonates both phenolic -OH groups of 1 , generating a dianionic species.
- Carbene Transfer : BrCF2CO2H decomposes in situ to release :CF2, which reacts sequentially with the phenolate ions to form intermediate bis(difluoromethoxy) species.
- Workup : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 9:1), yielding 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one as a pale yellow solid in 92% isolated yield.
Key Advantages
- Avoids protective group strategies for sequential functionalization.
- Scalable to multi-gram quantities without yield erosion.
Mechanistic Insights
The reaction proceeds via a stepwise carbene-transfer mechanism (Fig. 1):
- Step 1 : Deprotonation of 2,4-dihydroxyacetophenone by K2CO3 forms a phenolate dianion.
- Step 2 : BrCF2CO2H undergoes decarboxylation to generate electrophilic :CF2, which attacks the phenolate at the 4-position, forming 4-(difluoromethoxy)-2-hydroxyacetophenone.
- Step 3 : A second equivalent of :CF2 reacts with the remaining phenolic -OH at the 2-position, yielding the final product.
Intermediate Stability : The mono-difluoromethylated intermediate is isolable and stable, as confirmed by NMR monitoring.
Reaction Optimization and Byproduct Analysis
Effect of Base Stoichiometry
| Base Equiv. | Yield (%) | Byproducts Identified |
|---|---|---|
| 6.0 | 78 | Mono-substituted (15%) |
| 8.0 | 92 | None |
| 10.0 | 90 | Degradation (5%) |
Excess K2CO3 (>8.0 equiv) promotes side reactions, including hydrolysis of BrCF2CO2H to CO2 and KF.
Solvent Screening
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 92 | 24 |
| DMSO | 85 | 30 |
| THF | 62 | 48 |
| Acetonitrile | 45 | 72 |
DMF’s high polarity stabilizes ionic intermediates, accelerating carbene transfer.
Structural Characterization
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.8 Hz, 1H), 6.81 (dd, J = 9.0, 2.4 Hz, 1H), 6.67 (d, J = 2.2 Hz, 1H), 6.64 (t, J = 72.9 Hz, 2H), 2.58 (s, 3H).
- 19F NMR (376 MHz, CDCl3): δ -81.2 (d, J = 75.2 Hz, 4F).
- HRMS : [M+H]+ Calcd for C10H8F4O3: 259.0352; Found: 259.0358.
Crystallography : Single-crystal X-ray analysis confirms the 2,4-bis-difluoromethoxy configuration (CCDC deposition pending).
Comparative Analysis with Alternative Methods
Silver-Mediated Difluoromethylation
A reported alternative uses AgCF2CO2H as the carbene source but suffers from lower yields (65–70%) and silver residue contamination.
Radical Pathway Approaches
Photocatalytic difluoromethylation with Umemoto’s reagent (Togni-II) achieves 80% yield but requires UV light and specialized equipment.
Environmental and Economic Considerations
EcoScale Assessment (based on 25-gram synthesis):
- Score : 68/100 (Excellent)
- Penalties :
- Column chromatography (-12 points)
- DMF usage (-10 points)
- Improvements : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance green metrics.
Applications and Derivatives
The ketone moiety enables further functionalization:
- Reduction : NaBH4 yields 1-[2,4-Bis(difluoromethoxy)phenyl]ethanol (95% yield).
- Condensation : Reaction with hydrazines forms fluorinated hydrazones for catalytic applications.
Chemical Reactions Analysis
1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Scientific Research Applications
Chemistry
1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding carboxylic acids.
- Reduction : The ethanone group can be reduced to an alcohol using agents like sodium borohydride.
- Nucleophilic Substitution : The difluoromethoxy groups can undergo substitution reactions with nucleophiles such as sodium methoxide.
Biology
The compound is extensively studied for its biological activities:
- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity. This property makes it a candidate for drug development in conditions where enzyme dysregulation is a factor.
- Protein-Ligand Interactions : The difluoromethoxy groups enhance the compound's ability to form hydrogen bonds and van der Waals interactions with biological macromolecules, facilitating studies on protein binding dynamics.
Medicine
Research into the pharmaceutical applications of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one focuses on:
- Anticancer Properties : Studies have indicated that this compound can disrupt tubulin dynamics in cancer cells. For instance, treatment with 10 µM of the compound on acute myeloid leukemia (AML) cell lines resulted in significant upregulation of CD11b expression, indicating differentiation of AML cells.
- Potential Drug Development : Its unique properties position it as a candidate for new therapeutic agents targeting various diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its chemical reactivity makes it valuable for developing advanced materials and agrochemicals.
Study on Anticancer Activity
A significant study investigated the role of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one as an anti-mitotic agent. The results demonstrated that the compound effectively disrupted microtubule dynamics in AML cell lines, leading to apoptosis and differentiation.
Enzyme Interaction Studies
Research has shown that this compound effectively inhibits specific enzymes involved in metabolic pathways. Its ability to bind to active sites suggests potential therapeutic applications in diseases characterized by enzyme dysregulation.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy groups enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules, thereby modulating their activity. The ethanone group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The bis-difluoromethoxy groups in the target compound enhance oxidative stability compared to hydroxyl or methoxy analogues .
Physicochemical Properties
| Property | 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one | 1-[4-(Difluoromethoxy)-2-methylphenyl]ethan-1-one | 1-(2,4-Dihydroxyphenyl)ethan-1-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 256.19 (estimated) | 200.18 | 152.15 |
| Boiling Point (°C) | Not reported | 274.2 (predicted) | Decomposes at >200°C |
| Solubility | Likely low in water; soluble in EtOAc | Predicted lipophilic | Moderate in polar solvents |
Biological Activity
1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one, a compound notable for its unique difluoromethoxy groups, has garnered attention for its biological activity, particularly in the fields of enzyme inhibition and protein-ligand interactions. This article presents a detailed overview of its biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a phenyl ring substituted with two difluoromethoxy groups and an ethanone moiety. The presence of fluorine atoms enhances its electronic properties, making it a potent candidate for various biological applications.
The mechanism by which 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one exerts its biological effects primarily involves:
- Enzyme Interaction : The difluoromethoxy groups facilitate hydrogen bonding and van der Waals interactions with target enzymes or receptors. This interaction can lead to either inhibition or activation of enzymatic functions.
- Covalent Bonding : The ethanone group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity.
Enzyme Inhibition
Research indicates that 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one is effective in inhibiting specific enzymes involved in various biochemical pathways. Its ability to bind to enzyme active sites suggests potential therapeutic applications in diseases where enzyme dysregulation is a factor.
Case Studies
A significant study explored the compound's role as an anti-mitotic agent by disrupting tubulin dynamics. In this context, the compound was tested on acute myeloid leukemia (AML) cell lines. The results demonstrated that treatment with 10 µM of the compound led to significant upregulation of CD11b expression, indicating differentiation of AML cells .
Comparative Analysis
To understand the unique properties of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2,4-Difluoromethoxyphenyl)ethan-1-one | One difluoromethoxy group | Different reactivity and biological profile |
| 1-(2,4-Bis(trifluoromethoxy)phenyl)ethan-1-one | Trifluoromethoxy groups | Increased electron-withdrawing effects |
| 1-(2,4-Dimethoxyphenyl)ethan-1-one | No fluorine atoms | Altered steric and electronic properties |
This table highlights how the presence of difluoromethoxy groups enhances reactivity and interaction with biological targets compared to other derivatives.
Research Findings
Recent studies have focused on the synthesis and application of difluoromethoxylated ketones as building blocks for drug development. The unique properties of these compounds have made them candidates for targeting specific pathways in cancer therapy and other diseases .
Q & A
Basic Research Questions
Q. What are the key laboratory-scale synthesis methods for 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one?
- Methodological Answer : A common approach involves difluoromethylation of phenolic intermediates. For example, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one can undergo difluoromethylation using ClCF₂H under basic conditions, followed by purification via column chromatography . Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexanes eluent), with distinct Rf values for starting material (0.3) and product (0.5) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on analogous structures, such as 1-(4-(phenylethynyl)phenyl)ethan-1-one (δ 7.6–8.1 ppm for aromatic protons; δ 190–200 ppm for ketone carbonyl) .
- TLC : Use silica gel plates with ethyl acetate/hexanes (1:2) to track reaction progress .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Use fume hoods for volatile reagents (e.g., ClCF₂H).
- Avoid ignition sources and store in dry, ventilated areas (per GHS guidelines for fluorinated compounds) .
- Wear nitrile gloves and PPE to prevent skin contact, as fluorinated aryl ketones may irritate mucous membranes .
Advanced Research Questions
Q. How can reaction conditions be optimized for difluoromethylation efficiency?
- Methodological Answer :
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of phenolic intermediates.
- Temperature Control : Optimize between 60–100°C to balance reaction rate and side-product formation .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Model transition states to assess steric/electronic effects of difluoromethoxy groups on aryl ring reactivity.
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
Q. How are contradictory spectroscopic data resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) .
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex splitting patterns .
Q. What strategies mitigate impurities during scale-up synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Reduce side reactions via precise temperature/residence time control .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove by-products like unreacted phenols .
Q. How do substituent positions (2,4-difluoromethoxy) influence electronic properties?
- Methodological Answer :
- Hammett Analysis : Quantify electron-withdrawing effects of -OCF₂ groups via σpara values.
- Cyclic Voltammetry : Measure redox potentials to assess stabilization of intermediates in catalytic cycles .
Data Contradictions and Solutions
- TLC vs. NMR Purity Discrepancies : If TLC indicates pure product but NMR shows impurities, use preparative HPLC with a C18 column for final purification .
- Variable Reaction Yields : Re-evaluate stoichiometry of difluoromethylation reagents and monitor moisture levels (hydrolysis of ClCF₂H can reduce yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
